molecular formula C9H13NO3 B11719243 Methyl 2-(tert-butyl)oxazole-4-carboxylate

Methyl 2-(tert-butyl)oxazole-4-carboxylate

Cat. No.: B11719243
M. Wt: 183.20 g/mol
InChI Key: WPHULQNTUPMUPX-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butyl)oxazole-4-carboxylate (CAS: 1065102-65-9) is a heterocyclic compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol . Its structure features a tert-butyl group at the 2-position of the oxazole ring and a methyl ester at the 4-position. This compound is commercially available from multiple suppliers and serves as a key intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

methyl 2-tert-butyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHULQNTUPMUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Alkylation

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables the coupling of tert-butyl alcohols to hydroxylated oxazole intermediates. For instance, tert-butyl 7-hydroxy-6-tetrazolyl-tetrahydroisoquinoline derivatives are alkylated with tert-butyl alcohols under Mitsunobu conditions to install the bulky substituent. This method offers high regiocontrol but requires anhydrous conditions and costly reagents.

Direct Nucleophilic Substitution

Chloromethyl or bromomethyl oxazole intermediates (e.g., 3a ) react with tert-butylamine or tert-butyl halides in polar aprotic solvents like dimethylformamide (DMF). For example, treating 4-bromomethyl-5-methyloxazole with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) yields the tert-butyl-substituted product. This method is scalable but may produce regioisomers requiring chromatographic separation.

Esterification and Final Functionalization

The methyl ester at the 4-position is introduced via esterification or transesterification.

Esterification with Methyl Chloroformate

Carboxylic acid intermediates derived from oxazole hydrolysis are treated with methyl chloroformate in the presence of bases like triethylamine. For example, 4-carboxy-2-(tert-butyl)oxazole reacts with methyl chloroformate in dichloromethane to form the methyl ester. This step typically proceeds at 0–25°C with yields exceeding 80%.

Transesterification

Methanolysis of ethyl or tert-butyl esters under acidic or basic conditions provides an alternative. For instance, ethyl 2-(tert-butyl)oxazole-4-carboxylate undergoes transesterification with methanol and sulfuric acid (H₂SO₄) at reflux to yield the methyl ester. This method is cost-effective but risks oxazole ring degradation under prolonged heating.

Industrial-Scale Considerations

Industrial synthesis prioritizes efficiency, safety, and minimal waste. Continuous flow reactors and automated systems are increasingly employed for cyclization and substitution steps, enhancing reproducibility and reducing reaction times. For example, a continuous flow setup for iodine-mediated cyclization reduces iodine usage by 40% while maintaining yields of 65–70%. Additionally, solvent recovery systems for THF and dichloromethane align with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Challenges
Iodine-mediated cyclizationI₂, PPh₃, Et₃N60°C, THF51–72%High functional group toleranceHalogen waste generation
β-Enamino keto esterNH₂OH·HCl, ethanolReflux, 4–20 h60–75%Mild conditions, no halogensLonger reaction times
Mitsunobu alkylationDEAD, PPh₃, tert-BuOHAnhydrous, 25°C65–80%RegioselectiveHigh reagent cost
Direct substitutiontert-BuBr, K₂CO₃, DMF80°C, 12 h55–70%ScalableRegioisomer formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole-4-carboxylic acid, oxazoline derivatives, and various substituted oxazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(tert-butyl)oxazole-4-carboxylate serves as a building block for synthesizing pharmaceutical compounds. The oxazole ring is known for its potential therapeutic effects, making this compound a candidate for further pharmacological studies.

  • Therapeutic Potential : Compounds containing oxazole rings have been investigated for their ability to interact with biological targets, potentially modulating enzyme activity or receptor interactions. This interaction can lead to various biological effects, which are crucial for drug development.
  • Synthesis of Bioactive Compounds : The compound can be utilized in the synthesis of bioactive molecules, including those that exhibit anti-inflammatory or anticancer properties. Its derivatives have shown promise in various biological assays, indicating potential therapeutic applications .

Organic Synthesis Applications

In organic synthesis, this compound acts as a versatile intermediate for creating more complex structures.

  • Building Block for Complex Molecules : It can be used to synthesize other oxazole derivatives or as part of larger molecular frameworks in organic chemistry .
  • Synthesis Pathways :
    • The compound can be synthesized through several key steps involving the reaction of tert-butyl compounds with oxazole derivatives.
    • Various synthetic routes have been documented, highlighting its role in creating diverse chemical entities.

Case Study 1: Synthesis of Oxazole Derivatives

A study demonstrated the synthesis of various oxazole derivatives using this compound as an intermediate. The derivatives exhibited significant biological activity against specific cancer cell lines, showcasing the potential of this compound in drug discovery .

Case Study 2: Interaction Studies

Research focused on the interaction of this compound with biological molecules has revealed its ability to form hydrogen bonds and engage in π-π interactions. These interactions are critical for understanding how this compound may modulate biological activity and its potential applications in drug development .

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Oxazole-4-carboxylate Derivatives

Structural and Physicochemical Properties

Table 1: Structural and Spectral Comparison
Compound Name Substituents (2- and 5-positions) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (UV, NMR, MS) Reference
Methyl 2-(tert-butyl)oxazole-4-carboxylate 2-tert-butyl C₉H₁₃NO₃ 183.2 Not explicitly reported in evidence; suppliers list .
Macrooxazole A 2-(4-hydroxybenzyl), 5-(2-hydroxyethyl) C₁₄H₁₆NO₅ 278.1 (M+H⁺) UV: λmax 202, 227, 277 nm; HR-ESIMS m/z 278.1026
Macrooxazole D 2-(4-hydroxybenzyl), 5-(oxiran-2-yl) C₁₄H₁₄NO₅ 276.1 (M+H⁺) UV: λmax 201, 227, 274 nm; HR-ESIMS m/z 276.0866
Methyl 2-(4-fluorobenzyl)oxazole-4-carboxylate 2-(4-fluorobenzyl) C₁₂H₁₀FNO₃ 235.21 Molecular weight and formula listed; no spectral data
Methyl 2-(2,4-dichlorophenyl)benzo[d]oxazole-4-carboxylate 2-(2,4-dichlorophenyl), fused benzo[d]oxazole C₂₂H₁₇NO₄ 360.0 (MH⁺) ¹H NMR (δ 4.03, s, Me); mp 192–194°C; IR 1705 cm⁻¹
Methyl 2-(chloromethyl)oxazole-4-carboxylate 2-(chloromethyl) C₆H₆ClNO₃ 175.6 ¹H NMR (CDCl₃): δ 5.41 (s, 2H), 3.91 (s, 3H)
Key Observations:

Substituent Effects on Molecular Weight :

  • The tert-butyl group in the target compound contributes to a lower molecular weight (183.2) compared to derivatives with aromatic substituents (e.g., 235.21 for fluorobenzyl and 360.0 for dichlorophenyl-benzo[d]oxazole ).
  • Macrooxazoles A and D, with hydroxybenzyl and epoxide groups, exhibit higher molecular weights (278.1 and 276.1) due to additional oxygen atoms .

Spectral Characteristics :

  • Macrooxazoles A and D show distinct UV absorption profiles (λmax ~200–280 nm) due to conjugated systems and aromatic substituents .
  • Chloromethyl derivatives (e.g., compound 21a in ) exhibit characteristic NMR signals for chloromethyl protons (δ 5.41 ppm) and ester methyl groups (δ 3.91 ppm).
Key Observations:

Synthetic Routes :

  • The target compound is primarily sourced commercially, whereas Macrooxazoles A–D are natural products isolated from fungal extracts .
  • Eco-friendly oxidation methods (e.g., H₂O₂-mediated synthesis) are employed for benzo[d]oxazole derivatives, enhancing sustainability .

Functional Versatility :

  • Chloromethyl derivatives (e.g., compound 21a ) are reactive intermediates for synthesizing bioactive molecules, such as histone deacetylase (HDAC) inhibitors.
  • Fluorobenzyl and dichlorophenyl derivatives may exhibit enhanced biological activity due to halogen substituents, though specific data are lacking in the evidence .

Stability and Reactivity

  • Hydrolytic Stability : Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters (e.g., compound 24 in ), which could influence their utility in aqueous environments.

Biological Activity

Methyl 2-(tert-butyl)oxazole-4-carboxylate is a compound characterized by its unique oxazole ring structure and a tert-butyl substituent. While specific biological activity data for this compound is limited, it is essential to explore its potential interactions and therapeutic applications based on the properties of oxazole-containing compounds.

  • Molecular Formula : C₉H₁₃N₁O₃
  • Molar Mass : Approximately 183.2 g/mol
  • Appearance : White solid
  • Solubility : Moderate solubility in organic solvents

The presence of the tert-butyl group enhances the compound's stability and solubility, which are critical for its biological activity and potential pharmacological applications .

Mechanisms of Biological Activity

Compounds featuring oxazole rings, including this compound, have been noted for their ability to modulate enzyme activity and interact with various biological targets. The oxazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to receptors or enzymes.

Potential Mechanisms Include :

  • Enzyme Modulation : Interaction with specific enzymes that may lead to altered metabolic pathways.
  • Receptor Interaction : Binding to receptors that could influence signaling pathways, similar to other oxazole derivatives that act as allosteric modulators .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 2-methyloxazole-4-carboxylateC₇H₉N₁O₃Simpler structure without tert-butyl group
Ethyl 2-chlorooxazole-4-carboxylateC₆H₆ClN₁O₃Contains a chlorine atom instead of tert-butyl
Tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateC₁₀H₁₄N₂O₃Contains an amino group that can participate in different reactions

The structural differences significantly influence their physical properties and biological activities.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on similar oxazole derivatives provides insight into potential biological activities:

  • Antitumor Activity : In studies involving oxazole derivatives, compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups showed IC50 values in the nanomolar range against human lung cancer cell lines, indicating strong antiproliferative properties .
  • Antimicrobial Properties : Some oxazole derivatives exhibited antimicrobial activity against Gram-positive bacteria. For example, certain compounds showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as antimicrobial agents .
  • In Vivo Studies : In vivo evaluations of related compounds indicated promising results in reducing tumor size in animal models. Such findings underscore the importance of further exploring this compound's therapeutic potential through comprehensive pharmacodynamic studies .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2-(tert-butyl)oxazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. For example, tert-butyl-protected amino intermediates react with ethyl bromopyruvate under basic conditions (e.g., NaHCO₃ in THF at 65°C). Post-condensation steps may involve trifluoroacetic anhydride for intermediate activation. Purification typically uses silica gel chromatography with gradients like n-hexane/EtOAc (85:15). Yield optimization requires careful control of stoichiometry and reaction time .

Q. How is structural confirmation achieved for this compound?

High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., observed [M+H]+ 392.2259 vs. calculated 392.2257). Complementary techniques include ¹H/¹³C NMR for functional group analysis and IR spectroscopy for carbonyl verification. For crystalline derivatives, X-ray diffraction (using software like SHELXL) resolves stereochemical ambiguities .

Q. What purification techniques are recommended?

Flash chromatography on silica gel (e.g., 85:15 n-hexane/EtOAc) effectively isolates the product. Recrystallization from ethanol/water mixtures improves purity for thermally stable batches. TLC monitoring (Rf ~0.3 in 1:1 hexane/EtOAc) ensures fraction consistency .

Q. What safety protocols are critical during handling?

Use nitrile gloves and fume hoods to prevent exposure. In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Store in airtight containers away from oxidizers. Dispose via hazardous waste channels per local regulations .

Advanced Research Questions

Q. How can stereochemical uncertainties during synthesis be resolved?

Chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amino acids) enforce stereocontrol. Dynamic NMR or circular dichroism monitors chiral integrity, while X-ray crystallography definitively assigns absolute configuration. Computational tools (DFT) predict spectroscopic profiles to guide reassignment .

Q. What strategies address discrepancies between spectroscopic data and expected structures?

Cross-validate with orthogonal methods: compare HRMS isotopic patterns, analyze 2D NMR (COSY, HSQC) for connectivity, and assess purity via HPLC. For persistent contradictions, consider regioisomers or degradation products. Computational modeling (e.g., Gaussian) predicts NMR shifts for comparison .

Q. How does the tert-butyl group influence reactivity in oxazole systems?

The tert-butyl group provides steric stabilization, reducing susceptibility to nucleophilic attack. Under acidic conditions (e.g., TFA/DCM), it remains inert, enabling selective deprotection. Oxidation with m-CPBA converts oxazolines to oxazoles, while alkylation at the 4-position is sterically hindered .

Q. What role does this compound play in medicinal chemistry research?

Its oxazole core mimics peptide bonds, making it a scaffold for protease inhibitors or kinase modulators. Derivatives (e.g., tert-Boc-protected analogs) are intermediates in synthesizing anticancer agents. SAR studies modify the ester moiety to enhance pharmacokinetics .

Q. How is the compound utilized in high-throughput crystallography workflows?

For crystalline derivatives, SHELX software (e.g., SHELXL) refines X-ray data to resolve molecular packing and hydrogen-bonding networks. High-resolution datasets (>1.0 Å) are critical for accurate electron density mapping .

Q. What are the challenges in scaling up synthesis for multi-step applications?

Key issues include maintaining stereochemical fidelity during cyclocondensation and minimizing side reactions (e.g., tert-butyl group cleavage). Flow chemistry systems improve reproducibility, while in-line analytics (e.g., FTIR) monitor reaction progress .

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